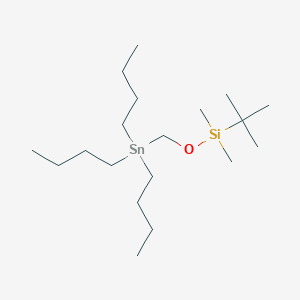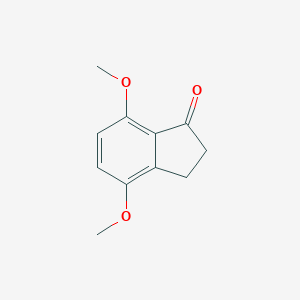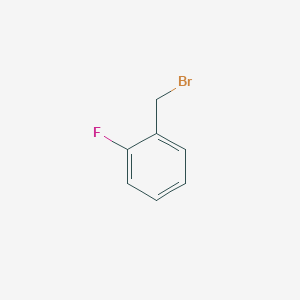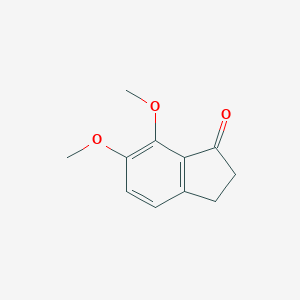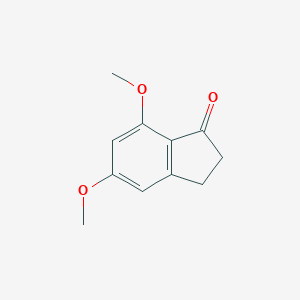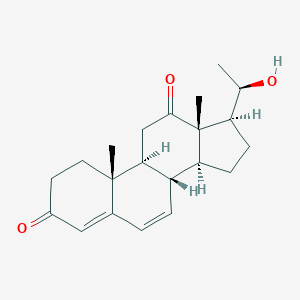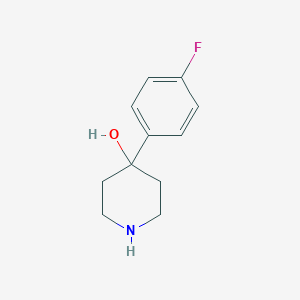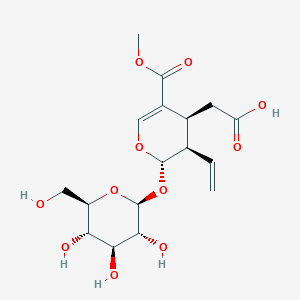
Cylindrospermopsin
Übersicht
Beschreibung
Cylindrospermopsin is a cyanotoxin produced by certain species of cyanobacteria, a type of photosynthetic prokaryote. It is one of the most commonly found cyanotoxins globally, and is primarily found in freshwater and brackish water bodies. This compound is a potent toxin that can cause severe health effects in humans and animals. It has been linked to a variety of diseases, including liver damage, kidney damage, and neurological damage.
Wissenschaftliche Forschungsanwendungen
Umwelttoxikologie
Die Rolle von Cylindrospermopsin in der Umwelttoxikologie ist aufgrund seines Vorkommens in Gewässern und seiner potenziellen Auswirkungen auf die Gesundheit von Ökosystemen von Bedeutung . Studien konzentrieren sich auf seine Toxizität, Detektion und Abbau. Die Forschung in diesem Bereich zielt darauf ab, die ökologischen Auswirkungen von CYN zu verstehen und Methoden zu entwickeln, um seine Präsenz in aquatischen Umgebungen zu mindern.
Öffentliche Gesundheit
In der öffentlichen Gesundheit wird CYN auf seine toxischen Wirkungen auf den Menschen untersucht. Die Exposition kann durch Trinkwasser oder Freizeitaktivitäten in kontaminierten Gewässern erfolgen. Die Forschung ist darauf ausgerichtet, die Gesundheitsrisiken zu verstehen und Sicherheitsrichtlinien für die Wasseraufbereitung und den Konsum zu etablieren .
Bioakkumulation
Die Fähigkeit von CYN, sich in Süßwasserorganismen anzureichern, ist ein kritischer Forschungsbereich. Studien haben seine Anreicherung in verschiedenen Arten gezeigt, was Bedenken hinsichtlich der Auswirkungen auf die Nahrungskette und der potenziellen Exposition des Menschen durch den Verzehr betroffener Organismen aufwirft .
Wasseraufbereitungsprozesse
Die Entfernung von CYN aus Trinkwasser ist entscheidend für die Gewährleistung der öffentlichen Sicherheit. Wissenschaftliche Forschung widmet sich der Erforschung von chemischen und biologischen Behandlungsprozessen, die CYN effektiv aus Wasserversorgungen abbauen und eliminieren können .
Ökotoxizität
Die Forschung zur Ökotoxizität von CYN beinhaltet die Untersuchung seiner Auswirkungen auf nicht-menschliche Organismen. Dazu gehört das Verständnis, wie CYN das Wachstum, die Reproduktion und das Überleben verschiedener aquatischer Arten beeinflusst, sowie die potenziellen langfristigen Auswirkungen auf die Biodiversität .
Phytoremediation
Die Interaktion von CYN mit Pflanzensystemen wird untersucht, um das Potenzial der Verwendung bestimmter Pflanzen für die Phytoremediation zu bewerten. Diese Forschung bewertet die Aufnahme von CYN durch Pflanzen und ihre Fähigkeit, Giftstoffe aus der Umwelt zu entfernen .
Lebensmittelsicherheit
Mit zunehmender Anerkennung der globalen Bedeutung von CYN erstreckt sich die Forschung auch auf die Lebensmittelsicherheit. Dies beinhaltet die Untersuchung des Potenzials, dass CYN in Nahrungsergänzungsmitteln und Lebensmitteln vorhanden ist, und die Entwicklung von Methoden zur Detektion und Risikobewertung .
Tiergesundheit
Schließlich ist die Auswirkung von CYN auf die Tiergesundheit ein bedeutender Forschungsbereich. Studien untersuchen die Auswirkungen von mit CYN kontaminiertem Wasser auf verschiedene Tierarten, mit dem Ziel, die spezifischen biochemischen und physiologischen Auswirkungen des Toxins zu verstehen .
Wirkmechanismus
Target of Action
Cylindrospermopsin (CYN) is a cyanotoxin produced by a variety of freshwater cyanobacteria . It primarily targets the liver and kidney tissues . It is also known to inhibit protein synthesis and covalently modify DNA and/or RNA .
Mode of Action
CYN is a potent inhibitor of eukaryotic protein synthesis . CYN primarily inhibits protein P450 and glutathione synthesis, which can lead to cell death in organs such as the lungs, intestines, liver, and kidneys .
Biochemical Pathways
CYN can cause oxidative damage by increasing cellular reactive oxygen species (ROS) levels and simultaneously reducing glutathione (GSH) levels and the synthesis of important antioxidant catalysts and heme carriers . It can also cause neurotoxicity by reducing the activity of acetylcholinesterase (AChE) and muscarinic acetylcholine receptors (CHRM) . Furthermore, it can cause toxicity to cellular energy metabolism by significantly interfering with the intermediate enzymes of oxidative phosphorylation .
Pharmacokinetics
It is known that cyn is highly water-soluble due to its zwitterionic nature . This property may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability. More research is needed to fully understand the pharmacokinetics of CYN.
Result of Action
CYN has been shown to be cytotoxic, dermatotoxic, genotoxic, hepatotoxic in vivo, developmentally toxic, and may be carcinogenic . It can cause cell death in multiple organ systems, leading to multi-organ toxicity effects .
Action Environment
CYN is produced by cyanobacteria, which can form dense blooms in eutrophic systems, decreasing water quality . The toxin can be released into the water, posing a risk to aquatic biota, including macrophytes, which serve as primary producers . Human exposure may occur through drinking water, during recreational activities, and by consuming foods in which the toxin may have bioaccumulated .
Safety and Hazards
Cylindrospermopsin poses a potential threat to both human and ecosystem health . It has been shown to be cytotoxic, dermatotoxic, genotoxic, hepatotoxic in vivo, developmentally toxic, and may be carcinogenic . Human exposure may occur through drinking water, during recreational activities, and by consuming foods in which the toxin may have bioaccumulated .
Zukünftige Richtungen
There is a growing concern about the ever-expanding distribution of CYN producers into temperate zones . This toxin represents serious human, as well as environmental, health risks across many countries . Future research should focus on understanding the factors influencing the distribution and toxicity of CYN, as well as developing effective strategies for monitoring and managing the risks associated with this toxin .
Biochemische Analyse
Biochemical Properties
Cylindrospermopsin can inhibit protein synthesis and covalently modify DNA or RNA . It interacts with various enzymes, proteins, and other biomolecules, altering their function and potentially leading to harmful effects .
Cellular Effects
This compound alters cellular functioning in eukaryotes, including animal and plant organisms . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to potential hazardous effects on animal and human health .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that the submerged macrophyte Egeria densa removed 54% of this compound within 24 hours and up to 68% after 336 hours . Prolonged exposure (32 days) resulted in adverse effects related to this compound uptake .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high doses, it has been observed to cause growth inhibition of the aerial part (leaves) in both spinach and lettuce .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
Understanding any targeting signals or post-translational modifications that direct it to specific compartments or organelles could provide valuable insights into its biochemical properties .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cylindrospermopsin involves multiple steps of organic synthesis, including protection and deprotection of functional groups, as well as coupling reactions to form the final product.", "Starting Materials": [ "L-Homoserine", "2-Amino-4-methylpyridine", "N,N-Diethylformamide", "Triethylamine", "Benzyl bromide", "Sodium hydroxide", "Chloroacetic acid", "Ethyl chloroformate", "Thionyl chloride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Ethanol", "Acetone", "Diethyl ether" ], "Reaction": [ "Protection of L-homoserine with benzyl bromide in the presence of triethylamine and N,N-diethylformamide to form benzyl homoserine", "Coupling of benzyl homoserine with 2-amino-4-methylpyridine using chloroacetic acid and ethyl chloroformate to form N-(benzyl-L-homoserine)-2-amino-4-methylpyridine", "Deprotection of benzyl group from N-(benzyl-L-homoserine)-2-amino-4-methylpyridine using sodium hydroxide in methanol to form N-(L-homoserine)-2-amino-4-methylpyridine", "Formation of the oxazolidine ring by reacting N-(L-homoserine)-2-amino-4-methylpyridine with chloroacetic acid and thionyl chloride to form 2-(N-carboxymethyl)-N-(2-amino-4-methyl-5-hydroxymethylpyridin-3-yl)oxazolidine", "Deprotection of the hydroxyl group from 2-(N-carboxymethyl)-N-(2-amino-4-methyl-5-hydroxymethylpyridin-3-yl)oxazolidine using hydrochloric acid in acetone to form 2-(N-carboxymethyl)-N-(2-amino-4-methyl-5-methylpyridin-3-yl)oxazolidine", "Coupling of 2-(N-carboxymethyl)-N-(2-amino-4-methyl-5-methylpyridin-3-yl)oxazolidine with chloroacetic acid and ethyl chloroformate to form N-(2-amino-4-methyl-5-methylpyridin-3-yl)-2-(carboxymethyl)oxazolidine", "Deprotection of the oxazolidine ring from N-(2-amino-4-methyl-5-methylpyridin-3-yl)-2-(carboxymethyl)oxazolidine using sodium bicarbonate in methanol to form Cylindrospermopsin" ] } | |
| 143545-90-8 | |
Molekularformel |
C15H21N5O7S |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
[(4S,5R,6S,8S,10R)-10-[(R)-(2,4-dioxo-1H-pyrimidin-6-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C15H21N5O7S/c1-6-10-5-16-14-17-8(13(22)9-4-12(21)19-15(23)18-9)2-7(20(10)14)3-11(6)27-28(24,25)26/h4,6-8,10-11,13,22H,2-3,5H2,1H3,(H,16,17)(H,24,25,26)(H2,18,19,21,23)/t6-,7+,8-,10-,11+,13-/m1/s1 |
InChI-Schlüssel |
LHJPHMKIGRLKDR-VDPNAHCISA-N |
Isomerische SMILES |
C[C@H]1[C@H](C[C@@H]2C[C@@H](NC3=NC[C@H]1N23)[C@H](C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)O |
SMILES |
CC1C(CC2CC(NC3=[N+]2C1CN3)C(C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)[O-] |
Kanonische SMILES |
CC1C(CC2CC(NC3=NCC1N23)C(C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)O |
Aussehen |
Assay:≥95%A white powder |
Synonyme |
[2aS-[2aα,3α,4α,5aα,7β(S*)]]-6-[Hydroxy[2,2a,3,4,5,5a,6,7-octahydro-3-methyl-4-(sulfooxy)-1H-1,8,8b-triazaacenaphthylen-7-yl]methyl]-2,4(1H,3H)-pyrimidinedione; _x000B_1H-1,8,8b-Triazaacenaphthylene, 2,4(1H,3H)-pyrimidinedione deriv.; _x000B_6-[(R)-Hydroxy[(2aS,3R |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of toxicity for cylindrospermopsin?
A1: this compound primarily acts as a protein synthesis inhibitor. [, , ] Studies have shown that it inhibits the translation of mRNA into protein, although the precise mechanism remains an active area of investigation. [] This inhibition ultimately leads to cell death, with the liver being the primary target organ. [, ]
Q2: Are there other potential mechanisms of toxicity for this compound?
A2: Yes, while protein synthesis inhibition is considered the primary mechanism, research suggests that this compound might also interfere with pyrimidine nucleotide synthesis. [] Additionally, it may induce oxidative stress and cause DNA damage indirectly through interactions with other cellular components. [, ]
Q3: How does this compound affect cholesterol distribution in mice?
A3: Research shows that subacute exposure to this compound via drinking water in mice can lead to anomalous metabolic responses related to cholesterol metabolism, although the exact mechanisms are not yet fully elucidated. []
Q4: How does the toxicity of this compound compare to that of microcystin-LR?
A4: this compound and microcystin-LR are both potent cyanotoxins, but their acute toxicity levels differ. While the 5-day acute oral LD50 for this compound is approximately 6,000 µg/kg, microcystin-LR (the most toxic congener) exhibits a 5-day acute oral LD50 ranging from 5,000 to 10,000 µg/kg. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C15H21N5O7S and a molecular weight of 415.43 g/mol.
Q6: What spectroscopic techniques are commonly used to characterize this compound?
A6: this compound is commonly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and UV-Vis spectrophotometry. [, , ] NMR provides detailed structural information, MS confirms the molecular weight and fragmentation patterns, and UV-Vis spectrophotometry helps in detection and quantification based on its characteristic absorbance.
Q7: What is the significance of the uracil moiety in this compound toxicity?
A7: Research suggests that the uracil moiety plays a crucial role in this compound's toxicity. [, ] Studies involving this compound derivatives lacking or with modifications in the uracil ring show a significant reduction or complete loss of toxicity. []
Q8: Which cyanobacterial species are known to produce this compound?
A8: this compound is produced by various cyanobacteria, including Cylindrospermopsis raciborskii, Aphanizomenon ovalisporum, Umezakia natans, and Anabaena lapponica. [, , , , ]
Q9: What environmental factors influence this compound production?
A9: Several factors can influence this compound production, including nutrient availability (particularly nitrogen and phosphorus), water temperature, light intensity, and salinity. [, , ] For instance, sulfate or phosphate starvation has been shown to significantly alter this compound production in Aphanizomenon ovalisporum. []
Q10: What are the potential routes of human exposure to this compound?
A11: Humans can be exposed to this compound through consumption of contaminated drinking water, recreational activities in affected water bodies, and ingestion of contaminated food, particularly fish and shellfish that have accumulated the toxin. [, , ]
Q11: What are the common methods used to detect and quantify this compound in water samples?
A12: Common methods include high-performance liquid chromatography (HPLC) coupled with various detectors such as UV, diode array detection (DAD), or mass spectrometry (MS), as well as enzyme-linked immunosorbent assay (ELISA). [, , , , , ]
Q12: How can quantitative PCR (qPCR) be used to monitor this compound-producing cyanobacteria?
A14: qPCR can detect and quantify specific genes associated with this compound production in cyanobacteria. [] For instance, targeting genes encoding polyketide synthases (PKS) involved in this compound biosynthesis allows for the identification and quantification of potentially toxic populations. [] This approach provides a rapid and sensitive tool for monitoring the potential for toxin production in water sources.
Q13: What are the challenges associated with removing this compound during drinking water treatment?
A16: this compound's stability poses a challenge for conventional water treatment processes. [, ] While chlorine disinfection is ineffective in removing it, advanced oxidation processes like ozonation and UV irradiation, especially when combined with titanium dioxide as a photocatalyst, show promise in degrading the toxin. [, , ]
Q14: Can you elaborate on the use of titanium dioxide in enhancing the degradation of this compound?
A17: Titanium dioxide acts as a photocatalyst, enhancing the degradation of this compound when exposed to UV irradiation. [] The addition of titanium dioxide (0.1 g L-1) to water samples significantly accelerates the degradation process, reducing the half-life of this compound under UV irradiation. []
Q15: What are the current research gaps and future directions in this compound research?
A15: Key research areas include:
- Elucidating the complete biosynthetic pathway of this compound and its regulation. [, , , ]
- Developing more sensitive, specific, and rapid detection methods for this compound and its analogs. [, ]
- Understanding the long-term health effects of chronic, low-dose exposure to this compound in humans. [, ]
- Investigating the potential for bioremediation and the development of effective strategies for mitigating this compound contamination in water bodies. [, ]
- Exploring the ecological role of this compound and its impact on aquatic organisms beyond acute toxicity. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






